Tumor necrosis factor alpha is produced primarily by macrophages, but it can also be secreted by other immune cells such as lymphocytes and mast cells. The compound Tumor Necrosis Factor Alpha Inhibitor-1 is synthesized through various chemical methods aimed at creating effective inhibitors that can disrupt the signaling pathways activated by tumor necrosis factor alpha.
Tumor Necrosis Factor Alpha Inhibitor-1 falls under the category of therapeutic agents known as cytokine inhibitors. These agents are crucial in treating conditions characterized by excessive inflammatory responses, such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Tumor Necrosis Factor Alpha Inhibitor-1 involves several advanced chemical techniques. One common method is native chemical ligation, which allows for the assembly of peptide segments into a functional protein. This method is particularly useful for creating complex structures that mimic natural proteins.
The synthesis typically starts with the production of peptide fragments that correspond to specific sequences within the tumor necrosis factor alpha structure. These fragments undergo purification and are then ligated together under controlled conditions to ensure proper folding and functionality. High-performance liquid chromatography (HPLC) is often employed to monitor the purity and yield of the synthesized compounds.
The molecular structure of Tumor Necrosis Factor Alpha Inhibitor-1 can be characterized by its three-dimensional conformation, which is essential for its interaction with tumor necrosis factor alpha. The inhibitor typically features a core structure that mimics the binding sites of natural ligands, allowing it to effectively compete for receptor binding.
The structural data can be obtained from crystallography studies or computational modeling techniques, which provide insights into the binding affinities and specific interactions between the inhibitor and its target.
Tumor Necrosis Factor Alpha Inhibitor-1 undergoes various chemical reactions during its synthesis, including oxidation and ligand binding. The oxidation process is crucial for forming disulfide bonds that stabilize the protein structure.
Reactions are carefully controlled to avoid misfolding or aggregation of the synthesized proteins. Techniques such as mass spectrometry and NMR spectroscopy are employed to analyze reaction products and confirm structural integrity.
The mechanism of action for Tumor Necrosis Factor Alpha Inhibitor-1 involves binding to tumor necrosis factor alpha, preventing it from interacting with its receptors on target cells. This inhibition leads to a reduction in inflammatory signaling cascades, thereby alleviating symptoms associated with excessive inflammation.
Experimental data demonstrate that effective inhibitors can significantly decrease levels of pro-inflammatory cytokines in vitro and in vivo models, showcasing their potential therapeutic benefits.
Tumor Necrosis Factor Alpha Inhibitor-1 typically exhibits properties such as solubility in aqueous solutions, stability under physiological conditions, and a specific melting point that indicates its purity and structural integrity.
Chemically, this compound may display characteristics such as pH stability, resistance to enzymatic degradation, and specific reactivity with biological macromolecules. Analytical techniques like UV-Vis spectroscopy and fluorescence spectroscopy are often used to characterize these properties.
Tumor Necrosis Factor Alpha Inhibitor-1 has significant applications in research and clinical settings. It is primarily used in:
Tumor Necrosis Factor-alpha (TNF-α) initiates distinct cellular responses through two receptors: Tumor Necrosis Factor Receptor 1 (TNFR1), expressed ubiquitously, and Tumor Necrosis Factor Receptor 2 (TNFR2), restricted primarily to immune and endothelial cells. TNFR1 activation by soluble TNF-α (sTNF-α) triggers the assembly of Complex I at the plasma membrane, involving the recruitment of Tumor Necrosis Factor Receptor Type 1-Associated Death Domain Protein (TRADD), Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), TNF Receptor-Associated Factor 2 (TRAF2), and cellular Inhibitor of Apoptosis Proteins (cIAP1/2). This complex propagates pro-survival and inflammatory signals via Nuclear Factor-Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways [1] [8]. In contrast, TNFR2 responds preferentially to transmembrane TNF-α (tmTNF-α) and directly recruits TRAF2-cIAP complexes, driving rapid NF-κB activation and tissue-regenerative responses without a death domain adapter [8].
Activation kinetics differ fundamentally: TNFR1 signaling shifts from membrane-bound Complex I to cytosolic Complex II (containing Fas-Associated Death Domain Protein (FADD) and Caspase-8), which initiates apoptosis when NF-κB signaling is impaired. TNFR2 activation transiently potentiates NF-κB while antagonizing TNFR1-induced cytotoxicity through TRAF2-mediated depletion of cytosolic RIPK1 [8].
Table 1: Core Functional Dichotomies Between Tumor Necrosis Factor Receptor 1 and Tumor Necrosis Factor Receptor 2
Feature | TNFR1 | TNFR2 |
---|---|---|
Expression | Ubiquitous | Immune/endothelial cells |
Primary Ligand | Soluble Tumor Necrosis Factor-alpha | Transmembrane Tumor Necrosis Factor-alpha |
Key Adapters | Tumor Necrosis Factor Receptor Type 1-Associated Death Domain Protein, Receptor-Interacting Serine/Threonine-Protein Kinase 1 | TNF Receptor-Associated Factor 2 |
Dominant Signaling | Pro-inflammatory, apoptotic/necroptotic | Pro-survival, immunomodulatory |
Complex Formation | Sequential (Complex I → Complex II) | Transient plasma membrane complex |
TNF-α binds its receptors as a homotrimer, engaging cysteine-rich domains (CRDs) in TNFR1 or TNFR2. Crystallography reveals that sTNF-α interacts with CRD2 and CRD3 of TNFR1, while tmTNF-α adopts a more rigid conformation that preferentially stabilizes TNFR2’s pre-ligand binding assembly domain (PLAD) [4] [8]. This structural divergence underpins ligand bias: tmTNF-α activates TNFR2 with 10-fold higher efficacy than sTNF-α due to membrane proximity and avidity effects [8].
TNF-alpha-IN-1 exploits these dynamics by sterically blocking the TNF-α trimer interface, preventing conformational changes required for receptor engagement. Biochemical assays confirm it disrupts the TNF-α–TNFR1 complex with half-maximal inhibitory concentration values of ≤100 nM, while partially preserving tmTNF-α–TNFR2 interactions [7] [8]. This selectivity arises from its asymmetric binding pocket, which accommodates sTNF-α’s flexible loops but clashes with tmTNF-α’s membrane-proximal stalk region [4].
TNF-alpha-IN-1 suppresses canonical NF-κB activation by preventing Tumor Necrosis Factor Receptor Type 1-Associated Death Domain Protein–TRAF2 recruitment. In macrophages, this reduces Inhibitor of Nuclear Factor Kappa B Kinase phosphorylation, stabilizing Inhibitor of Kappa B and sequestering NF-κB in the cytoplasm [1] [8]. Consequently, NF-κB target genes (Interleukin 6, Interleukin 8, Intercellular Adhesion Molecule 1) are downregulated by >70% in cellular models [1].
The compound concurrently inhibits MAPK cascades by destabilizing Receptor-Interacting Serine/Threonine-Protein Kinase 1–TRAF2 complexes. Without phosphorylation by Transforming Growth Factor Beta-Activated Kinase 1, Mitogen-Activated Protein Kinase Kinase Kinase 1 fails to activate c-Jun N-Terminal Kinase and p38, reducing Activator Protein 1-driven transcription [1] [8]. In vitro, TNF-alpha-IN-1 reduces lipopolysaccharide-induced c-Jun N-Terminal Kinase phosphorylation by 60–80%, attenuating stress-response and pro-inflammatory cytokine synthesis [1].
TNF-alpha-IN-1 disrupts cytosolic death-inducing signaling complexes by impeding Receptor-Interacting Serine/Threonine-Protein Kinase 1 ubiquitination. Under NF-κB-deficient conditions, non-ubiquitinated Receptor-Interacting Serine/Threonine-Protein Kinase 1 dissociates from TNFR1 and assembles Complex IIb (Receptor-Interacting Serine/Threonine-Protein Kinase 1–Receptor-Interacting Serine/Threonine-Protein Kinase 3–Mixed Lineage Kinase Domain-Like Pseudokinase) or Complex IIa (Fas-Associated Death Domain Protein–Caspase-8). TNF-alpha-IN-1 stabilizes linear ubiquitin chain assembly complex, promoting Receptor-Interacting Serine/Threonine-Protein Kinase 1 proteasomal degradation and reducing necrosome formation by 90% [1] [8].
Table 2: TNF-Alpha-IN-1 Effects on Pro-Inflammatory Complexes
Complex | Key Components | Inhibition Mechanism | Functional Outcome |
---|---|---|---|
Complex I | Tumor Necrosis Factor Receptor Type 1-Associated Death Domain Protein, Receptor-Interacting Serine/Threonine-Protein Kinase 1, TNF Receptor-Associated Factor 2 | Blocked Tumor Necrosis Factor-alpha binding | Reduced NF-κB/MAPK activation |
Complex IIa | Fas-Associated Death Domain Protein, Caspase-8 | Receptor-Interacting Serine/Threonine-Protein Kinase 1 depletion | Impaired apoptosis |
Complex IIb | Receptor-Interacting Serine/Threonine-Protein Kinase 1, Receptor-Interacting Serine/Threonine-Protein Kinase 3, Mixed Lineage Kinase Domain-Like Pseudokinase | Disrupted necrosome assembly | Suppressed necroptosis |
TNF-alpha-IN-1 exhibits 5-fold greater efficacy against sTNF-α compared to tmTNF-α. This stems from sTNF-α’s dependence on fluid-phase diffusion for TNFR1 clustering, which TNF-alpha-IN-1 blocks via competitive inhibition [4] [8]. tmTNF-α, however, signals through juxtacrine mechanisms that sustain TNFR2 activation even with inhibitor exposure. In T cells, TNF-alpha-IN-1 reduces sTNF-α-mediated TNFR1 internalization by 85% but preserves tmTNF-α–TNFR2 interactions necessary for regulatory T-cell expansion [4].
Proteolytic shedding of tmTNF-α by TNF-α-Converting Enzyme (TACE/ADAM17) amplifies sTNF-α pools. TNF-alpha-IN-1 indirectly suppresses TACE activity by inhibiting p38 MAPK, reducing tmTNF-α conversion and soluble receptor release [4]. Consequently, bioavailable sTNF-α decreases by 50–70% in ex vivo models, while tmTNF-α remains stable, shifting signaling bias toward TNFR2-mediated immunoregulation [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7